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Compound of Interest

Compound Name: n-Methyl-d-tryptophan

CAS No.: 862504-05-0

Cat. No.: B1493803

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6][7]
N-Methyl-D-tryptophan (N-Me-D-Trp) is a critical non-proteinogenic amino acid used in

peptidomimetics to induce proteolytic resistance and alter peptide backbone conformation.[1]

Unlike its parent compound (L-Tryptophan), the introduction of a methyl group on the

-amine and the inversion of stereochemistry (D-configuration) drastically alter its
pharmacological profile and spectral behavior.[1]

This guide provides a technical comparison of N-Me-D-Trp against its primary alternatives: L-

Tryptophan (Parent) and N-Methyl-L-Tryptophan (Enantiomer). We focus on Nuclear Magnetic

Resonance (NMR) spectroscopy as the primary tool for structural validation and enantiomeric

purity assessment.[1]

Why This Analysis Matters
Metabolic Stability: The N-methyl group prevents enzymatic degradation by

aminopeptidases.[1]
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Conformational Rigidity: It restricts

torsion angles, favoring specific secondary structures (e.g.,

-turns).[1]

QC Challenge: Distinguishing the D-enantiomer from the L-enantiomer (a common impurity

from synthesis) requires specialized NMR techniques, as they are spectrally identical in

achiral environments.

Comparative Spectral Characterization
The following data compares N-Me-D-Trp with L-Tryptophan. Note that while N-Me-D-Trp and

N-Me-L-Trp have identical spectra in achiral solvents (DMSO-d

), they differ significantly from the non-methylated parent.

^1^H NMR Chemical Shift Comparison (DMSO-d )
The most diagnostic feature of N-Me-D-Trp is the appearance of the N-methyl singlet and the

shift in the

-proton environment.
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Feature

N-Methyl-D-
Tryptophan (

ppm)

L-Tryptophan
(Parent) (

ppm)

Spectral Causality

Indole NH 10.8 - 11.0 (s) 10.8 - 11.0 (s)

Indole ring electronics

remain largely

unaffected by

-methylation.

Aromatic (C2-H) 7.1 - 7.2 (d) 7.1 - 7.2 (d)

Protons on the indole

ring (C2, C4-C7) show

minimal perturbation.

-CH 3.6 - 3.8 (m) 3.4 - 3.5 (m)

Deshielding due to the

inductive effect of the

tertiary amine (if

protonated) or steric

bulk of the methyl

group.[1]

-CH 3.1 - 3.3 (m) 2.9 - 3.2 (m)

Diastereotopic

splitting often

increases due to

restricted rotation

caused by the N-

methyl group.[1]

-Methyl 2.35 - 2.45 (s) Absent

Key Identifier. Appears

as a sharp singlet (or

doublet if coupled to

NH in acidic

conditions).[1]

Amine NH Broad (variable) Broad (variable)

N-Me-Trp has a

secondary amine

(1H); Trp has a

primary amine (2H).[1]

Exchange rates differ.

[2][1]
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Experimental Note: In DMSO-d

, the Indole NH is sharp and visible.[1] In D

O, this signal disappears due to deuterium exchange.[2][1]

^13^C NMR Chemical Shift Comparison

Carbon Position
N-Me-D-Trp (

ppm)

L-Tryptophan (

ppm)
Interpretation

Carbonyl (C=O) ~170.0 ~171.0

Slight upfield shift due

to electron donation

from the N-methyl

group.

-Carbon 62.0 - 64.0 55.0 - 56.0

Diagnostic Shift.

Methylation causes a

significant downfield

shift (

-effect) on the

-carbon.[1]

-Methyl 32.0 - 34.0 Absent

Distinct signal in the

aliphatic region,

absent in the parent

compound.

Indole Carbons 109 - 136 109 - 136

Aromatic region

remains consistent

between analogs.[1]

Distinguishing Alternatives: Enantiomeric Purity (D
vs. L)
The most critical QC challenge is distinguishing N-Me-D-Trp from N-Me-L-Trp. Since

enantiomers have identical physical properties in achiral environments, you cannot distinguish

them using standard ^1^H NMR in DMSO or D
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O.[1]

The Solution: Use a Chiral Solvating Agent (CSA) to create a diastereomeric environment.[1]

Protocol: Chiral Discrimination using (R)-(-)-1,1'-
Binaphthyl-2,2'-diyl hydrogenphosphate (BNP)

Principle: The CSA forms a transient diastereomeric complex with the amino acid

enantiomers via hydrogen bonding and ion-pairing.[1] This induces different chemical shifts (

) for the D and L forms.[1]

Target Signal: The

-Methyl singlet is the best probe; it is sharp, intense, and sensitive to the chiral environment.
[1]

Experimental Workflow (Graphviz)

Sample: N-Me-D-Trp
(Unknown Purity)

Dissolve in CDCl3 or
DMSO-d6 (Low Polarity Preferred)

Acquire Reference
1H NMR

Add 1.5 eq. Chiral Solvating Agent
(e.g., Binaphthyl Phosphate)

Acquire Mixture
1H NMR

Inspect N-Methyl Region
(2.3 - 2.5 ppm)

Split Peak = Racemic
Single Peak = Pure

Click to download full resolution via product page

Figure 1: Workflow for determining enantiomeric purity of N-Methyl-D-Tryptophan using NMR.

Detailed Experimental Protocols
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these self-validating

protocols.

Protocol A: Structural Confirmation (Standard 1D)
Objective: Confirm chemical identity and absence of regiochemical isomers (e.g., 1-Methyl-Trp

vs.

-Methyl-Trp).

Solvent Selection: Use DMSO-d
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(99.9% D).[1]

Reasoning: D

O exchanges the Indole NH, removing a critical diagnostic peak.[1] DMSO preserves it.[1]

Sample Prep: Dissolve 5-10 mg of N-Me-D-Trp in 600

L DMSO-d

.

Acquisition:

Pulse: 30° pulse angle (to prevent saturation).

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of aromatic protons).[1]

Scans: 16-64 scans.

Validation Check:

Verify the Indole NH singlet at ~10.9 ppm integrates to 1H.[1]

Verify the

-Methyl singlet at ~2.35 ppm integrates to 3H.[1]

Self-Validating Logic: If the methyl signal appears at 3.7-3.8 ppm, you have 1-Methyl-

Tryptophan (Indole methylation), not the desired product.

Protocol B: Detection of Residual Solvent/Salts
Commercial sources of N-Me-D-Trp are often isolated as HCl salts or from HPLC purification.

[1]

Acetate Counter-ion: Look for a singlet at 1.91 ppm (DMSO).[1]

Methanol: Singlet at 3.16 ppm (DMSO) + OH coupling if dry.[1]
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Triethylamine (TEA): Quartet at 2.4 ppm, Triplet at 0.9 ppm (common in peptide synthesis

reagents).[1]

Troubleshooting & Artifacts
Issue Observation Root Cause Remediation

Broad Peaks

Loss of coupling

resolution in

-H and N-Me.

Rotational isomerism

(Rotamers) or

intermediate

exchange rate of NH

protons.[1]

Run the experiment at

elevated temperature

(e.g., 315 K) to

coalesce rotamers or

sharpen

exchangeable

protons.

Missing Indole NH
No signal at 11 ppm.

[1][3]

Solvent water content

is too high (H-D

exchange) or wrong

solvent (D

O).[1]

Use fresh ampoule of

DMSO-d

or add molecular

sieves.[1]

Extra Doublets
"Shadow" peaks near

main signals.[1]

Slow cis/trans

isomerization of the N-

Methyl amide bond (if

N-acylated) or

presence of L-

enantiomer (only if

CSA is present).[1]

If no CSA is present,

this indicates chemical

impurities or

degradation.[1]
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Disclaimer:The spectral data provided are typical values based on high-purity standards in

DMSO-d

. Actual shifts may vary slightly (

0.05 ppm) depending on concentration, temperature, and pH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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